molecular formula C32H65NO2 B14259337 N-Dodecyl-N-octadecylglycine CAS No. 183585-57-1

N-Dodecyl-N-octadecylglycine

Cat. No.: B14259337
CAS No.: 183585-57-1
M. Wt: 495.9 g/mol
InChI Key: LYCCPAFGPOATOW-UHFFFAOYSA-N
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Description

N-Dodecyl-N-octadecylglycine (IUPAC name: Dodecanamide, N-octadecyl) is a branched-chain glycine derivative with a unique amphiphilic structure. Its molecular formula is C₃₀H₆₁NO, and it has a molecular weight of 451.81 g/mol . The compound features a glycine backbone substituted with both dodecyl (C₁₂) and octadecyl (C₁₈) alkyl chains, conferring surfactant-like properties. This structure enhances its solubility in hydrophobic environments while retaining polar interactions via the amide and carboxylate groups.

Properties

CAS No.

183585-57-1

Molecular Formula

C32H65NO2

Molecular Weight

495.9 g/mol

IUPAC Name

2-[dodecyl(octadecyl)amino]acetic acid

InChI

InChI=1S/C32H65NO2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30-33(31-32(34)35)29-27-25-23-21-14-12-10-8-6-4-2/h3-31H2,1-2H3,(H,34,35)

InChI Key

LYCCPAFGPOATOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCC)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-N-octadecylglycine typically involves the reaction of glycine with dodecylamine and octadecylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N-octadecylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary amines.

    Substitution: N-alkyl derivatives.

Scientific Research Applications

N-Dodecyl-N-octadecylglycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Dodecyl-N-octadecylglycine primarily involves its ability to interact with both hydrophobic and hydrophilic molecules. This amphiphilic nature allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic molecules, thereby increasing their solubility. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins, facilitating the solubilization and stabilization of these structures .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key molecular properties of N-Dodecyl-N-octadecylglycine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₃₀H₆₁NO 451.81 Amide, carboxylate Branched C₁₂ and C₁₈ alkyl chains
N-Lauroylglycine C₁₄H₂₇NO₃ 257.37 Amide, carboxylate Single C₁₂ chain
N-(2-Hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]glycine HCl C₂₄H₄₈N₂O₄·HCl 481.12 (free base) Amide, hydroxyl, hydrochloride Ethanolamine-modified glycine backbone
N-Dodecylacetamide Not specified Not available Amide Single C₁₂ chain, acetamide backbone

Notes:

  • N-Lauroylglycine (C₁₄H₂₇NO₃) shares the glycine backbone and amide linkage but lacks the branched alkyl chains, resulting in lower hydrophobicity .
  • The hydrochloride derivative (C₂₄H₄₈N₂O₄·HCl) incorporates polar hydroxyl and amine groups, enhancing water solubility compared to purely alkyl-substituted variants .
  • N-Dodecylacetamide’s structure (if confirmed) would differ by replacing the glycine carboxylate with an acetyl group, altering its ionic character .

Physicochemical Properties

  • Hydrophobicity : this compound’s long alkyl chains (C₁₂ and C₁₈) make it significantly more hydrophobic than N-Lauroylglycine (C₁₂ only). This property is critical in applications like micelle formation or lipid bilayer interactions .
  • Solubility : The hydrochloride derivative (C₂₄H₄₈N₂O₄·HCl) shows improved aqueous solubility due to ionic interactions, whereas this compound is likely soluble in organic solvents like chloroform or DMSO .
  • Thermal Stability : Branched alkyl chains in this compound may reduce melting points compared to linear analogs, as seen in similar surfactants .

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